Cas no 957034-40-1 (4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid)
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid
- (4-(2-(((Benzyloxy)carbonyl)amino)-ethyl)phenyl)boronic acid
- [4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid
- 4-(2-(BENZYLOXYCARBONYLAMINO)ETHYL)PHENYLBORONIC ACID
- Carbamic acid,N-[2-(4-boronophenyl)ethyl]-, C-(phenylmethyl) ester
- BS-24737
- [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid
- 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic
- EN300-7390415
- 957034-40-1
- (4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronicacid
- F16735
- AKOS015839302
- SCHEMBL2558931
- 4-(2-Aminoethyl)benzeneboronic acid, N-CBZ protected
- CS-0147653
- DTXSID10657403
- A858945
- MFCD09258749
- 4-(2-(Cbz-amino)-ethyl)phenylboronic Acid
- DB-420141
- 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
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- MDL: MFCD09258749
- Inchi: 1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19)
- InChI Key: ZXIWCYGAUHQBIV-UHFFFAOYSA-N
- SMILES: O(C(NCCC1C=CC(B(O)O)=CC=1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 299.13300
- Monoisotopic Mass: 299.1328882g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- PSA: 78.79000
- LogP: 1.22620
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112515-5g |
(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid |
957034-40-1 | 95% | 5g |
$782.04 | 2023-08-31 | |
| abcr | AB248472-1 g |
4-(2-Aminoethyl)benzeneboronic acid, N-CBZ protected, 98%; . |
957034-40-1 | 98% | 1g |
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| Apollo Scientific | OR8310-1g |
4-(2-Aminoethyl)benzeneboronic acid, N-CBZ protected |
957034-40-1 | 98% | 1g |
£312.00 | 2025-02-20 | |
| Matrix Scientific | 091450-250mg |
(4-(2-(((Benzyloxy)carbonyl)amino)-ethyl)phenyl)boronic acid, 95+% |
957034-40-1 | 95+% | 250mg |
$319.00 | 2023-09-10 | |
| Matrix Scientific | 091450-1g |
(4-(2-(((Benzyloxy)carbonyl)amino)-ethyl)phenyl)boronic acid, 95+% |
957034-40-1 | 95+% | 1g |
$706.00 | 2023-09-10 | |
| Fluorochem | 213087-1g |
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid |
957034-40-1 | 95% | 1g |
£300.00 | 2022-02-28 | |
| Fluorochem | 213087-5g |
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid |
957034-40-1 | 95% | 5g |
£1050.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y0999105-10g |
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid |
957034-40-1 | 95% | 10g |
$1300 | 2024-08-02 | |
| Chemenu | CM134701-1g |
(4-(2-(((Benzyloxy)carbonyl)amino)-ethyl)phenyl)boronic acid |
957034-40-1 | 95% | 1g |
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| Chemenu | CM134701-5g |
(4-(2-(((Benzyloxy)carbonyl)amino)-ethyl)phenyl)boronic acid |
957034-40-1 | 95% | 5g |
$905 | 2024-07-18 |
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid Suppliers
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
Introduction to 4-(2-(Benzyloxycarbonylaminoethyl)phenylboronic acid): Applications and Recent Research Developments
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, with the CAS number 957034-40-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its boronic acid functional group and amide linkage, exhibits unique properties that make it a valuable tool in synthetic chemistry and drug discovery. The presence of both the benzyloxycarbonyl (Boc) group and the boronic acid moiety imparts distinct reactivity, making it particularly useful in various biochemical applications.
The Boc group is a well-known protecting group in organic synthesis, commonly used to shield amino groups during reactions. This feature is particularly advantageous in multi-step synthetic pathways where selective protection and deprotection are crucial. On the other hand, the boronic acid component plays a pivotal role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in constructing complex molecular architectures. The combination of these functionalities makes 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad spectrum of biological activities. Boronic acids are known for their ability to interact with carbohydrates and other biomolecules, making them promising candidates for developing new therapeutic agents. Specifically, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid has been explored in the context of carbohydrate mimetics and inhibitors of glycosidases. These enzymes are involved in various metabolic pathways and are implicated in several diseases, including diabetes and cancer. By designing molecules that mimic or inhibit glycosidases, researchers aim to develop novel treatments targeting these conditions.
One of the most notable applications of this compound is in the field of drug development for cancer therapy. Boronic acids have shown promise as anticancer agents due to their ability to form stable complexes with nucleic acids and proteins. The< strong>Boc-protected amine group in 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid allows for further functionalization, enabling the design of targeted therapies that can selectively interact with cancer cells. Recent studies have demonstrated the potential of this compound as a precursor for synthesizing novel anticancer drugs that leverage both its boronic acid and amide functionalities.
The synthesis of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. The introduction of the Boc group necessitates conditions that prevent its decomposition, while the subsequent installation of the boronic acid functionality requires precise control over reaction conditions to avoid side products. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
In addition to its pharmaceutical applications, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid has found utility in materials science and nanotechnology. Boronic acids are known for their ability to form coordination complexes with metal ions, leading to the development of novel materials with unique properties. These complexes have been explored in various contexts, including catalysis, sensing, and drug delivery systems. The incorporation of the< strong>Boc-protected amine group enhances the stability of these complexes, making them more suitable for practical applications.
The growing interest in green chemistry has also influenced the development of synthetic routes for compounds like 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. Researchers are increasingly focusing on methodologies that minimize waste and reduce environmental impact. Solvent-free reactions, catalytic processes, and biocatalysis are among the strategies being employed to achieve these goals. Such approaches not only align with sustainable practices but also often improve reaction efficiency and yield.
The role of computational chemistry in designing and optimizing synthetic routes cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal conditions for synthesizing complex molecules like< strong >4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid. By leveraging computational tools, researchers can accelerate the discovery process and reduce experimental trial-and-error, leading to faster development cycles for new compounds.
In conclusion, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid, with its CAS number957034-40-1, represents a fascinating example of how specialized chemical compounds can drive innovation across multiple disciplines. Its unique combination of functionalities makes it a valuable tool in pharmaceutical research, materials science, and beyond. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges facing modern science and industry.
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